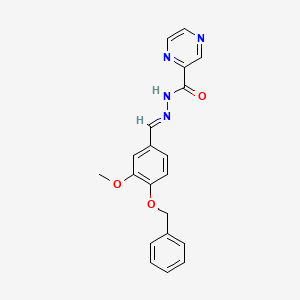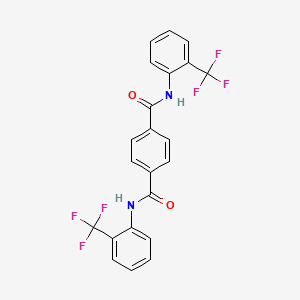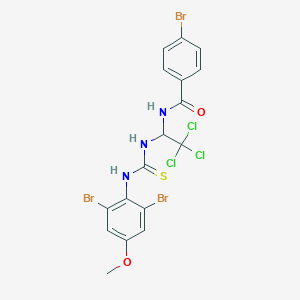
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a naphthalene ring, which is fused to a phenyl ring through a methylene-imino linkage, and an acetamide group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 2-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride diethyl etherate or titanium (IV) ethoxide. The reaction conditions often involve refluxing the reactants in a solvent like toluene or dichloromethane for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide largely depends on its application:
Comparaison Avec Des Composés Similaires
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzenesulfonamide
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-thiourea
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzamide
Uniqueness: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide is unique due to its specific combination of a naphthalene ring, a phenyl ring, and an acetamide group. This structure imparts distinct electronic and steric properties, making it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
Propriétés
Formule moléculaire |
C19H16N2O |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
N-[4-(naphthalen-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O/c1-14(22)21-19-10-8-18(9-11-19)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,1H3,(H,21,22) |
Clé InChI |
WEGWCMMMXRITPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
acetate](/img/structure/B11993105.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)

![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)



![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)

![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)

![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
